

Spectroscopic Characterization of Aluminum Phenoxide: A Technical Guide

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Compound of Interest

Compound Name: Aluminum phenoxide

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This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **aluminum phenoxide**, a versatile organoaluminum compound with significant applications in organic synthesis and catalysis.[1] This document details the principles and experimental protocols for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of **aluminum phenoxide**, presenting key quantitative data in a clear, tabular format.

Introduction

Aluminum phenoxide, with the chemical formula $[Al(OC_6H_5)_3]_n$, is a white solid that typically exists as a dimer or trimer in solution.[2] Its utility as a Lewis acid catalyst in reactions such as Friedel-Crafts alkylation and acylation, as well as in polymerization processes, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic methods are indispensable for elucidating its molecular structure, confirming its synthesis, and investigating its behavior in different chemical environments.[1][3]

Synthesis of Aluminum Phenoxide

A common and effective method for synthesizing **aluminum phenoxide** involves the reaction of elemental aluminum with phenol.[2] Catalytic agents, such as mercuric chloride, are often employed to overcome the passivating oxide layer on the aluminum surface.[4]

Experimental Protocol: Synthesis

A generalized method for the synthesis of **aluminum phenoxide** is as follows:

- To an excess amount of molten phenol, add 1 mole of aluminum foil or powder.
- Introduce a catalytic amount (e.g., 0.01 mole) of mercuric chloride.
- Reflux the mixture at the boiling point of the alcohol.
- Upon completion of the reaction, the pure solid **aluminum phenoxide** can be isolated by distillation to remove excess phenol, followed by rinsing and filtration.[\[4\]](#)

Yields for this type of synthesis are typically high, ranging from 80-95%.[\[4\]](#)

An alternative route involves the reaction of aluminum alkoxides, such as aluminum isopropoxide, with phenol in a transesterification-type reaction.[\[1\]](#)

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei, providing detailed information about the structure and bonding in **aluminum phenoxide**.[\[1\]](#) The most informative nuclei for this compound are ^1H , ^{13}C , and ^{27}Al .
[\[1\]\[3\]](#)

^1H and ^{13}C NMR are crucial for confirming the structure of the phenoxide ligands and identifying any substituents on the aromatic rings.[\[1\]](#)

Experimental Protocol: ^1H and ^{13}C NMR

- Dissolve a sample of **aluminum phenoxide** in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.

- Analyze the chemical shifts and coupling patterns to elucidate the structure.

Table 1: Typical NMR Spectroscopic Data for **Aluminum Phenoxide** Ligands

Nucleus	Typical Chemical Shift (δ) ppm	Key Information Provided
^1H	Aromatic protons	Confirms the presence and substitution pattern of the phenoxide rings. [1]
^{13}C	Aromatic carbons	Provides detailed information about the carbon skeleton of the phenoxide ligands. [1]
CDCl_3 solvent peak	Appears as a characteristic triplet at approximately 77.16 ppm. [1]	

Note: Actual chemical shifts may vary depending on the specific derivatives and experimental conditions.[\[1\]](#)

^{27}Al NMR is particularly valuable for determining the coordination environment of the aluminum center. The chemical shift of the aluminum nucleus is highly sensitive to its coordination number.[\[1\]](#)

Experimental Protocol: ^{27}Al NMR

- Dissolve the **aluminum phenoxide** sample in a non-coordinating solvent (e.g., CDCl_3) or a coordinating solvent (e.g., THF) to investigate solvent effects.[\[3\]](#)
- Acquire ^{27}Al NMR spectra. Variable temperature studies can provide insights into dynamic equilibria in solution.[\[3\]](#)
- Analyze the chemical shifts to determine the coordination state of the aluminum.

Table 2: ^{27}Al NMR Chemical Shifts and Corresponding Aluminum Coordination

Coordination Number	Geometry	Typical Chemical Shift (δ) ppm
4	Tetrahedral	50 - 100
5	Trigonal bipyramidal / Square pyramidal	Broad signals, variable shifts
6	Octahedral	0 - 30

Data compiled from multiple sources.[\[1\]](#)

Studies have shown that in non-coordinating solvents, **aluminum phenoxide** can exist as four- and five-coordinate species, while in the presence of a coordinating solvent like THF, a dimeric THF adduct with a five-coordinate aluminum atom is formed.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for confirming the formation of the aluminum-oxygen (Al-O) bond.[\[1\]](#)

Experimental Protocol: IR Spectroscopy

- Prepare a sample of the **aluminum phenoxide**, for example, as a KBr pellet or a mull.
- Acquire the IR spectrum using an FTIR spectrometer.
- Analyze the spectrum for the characteristic vibrational bands.

A crucial piece of evidence for the successful synthesis of **aluminum phenoxide** is the disappearance of the phenolic O-H stretching band from the starting material and the appearance of new bands corresponding to the Al-O bond.[\[1\]](#)

Table 3: Key Infrared Vibrational Frequencies for **Aluminum Phenoxide**

Vibrational Mode	Typical Frequency Range (cm ⁻¹)	Significance
Phenolic O-H Stretch (in starting material)	~3200-3600	Disappearance indicates consumption of phenol.[1]
C-O-Al Stretch	1030-1080	Appearance confirms the formation of the aluminum-oxygen bond.[1]
Al-O Bond	~900	Can be observed, though may be cutoff depending on the instrument setup.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **aluminum phenoxide** and to confirm its molecular formula.[1] The fragmentation patterns observed can also provide additional structural information.[1]

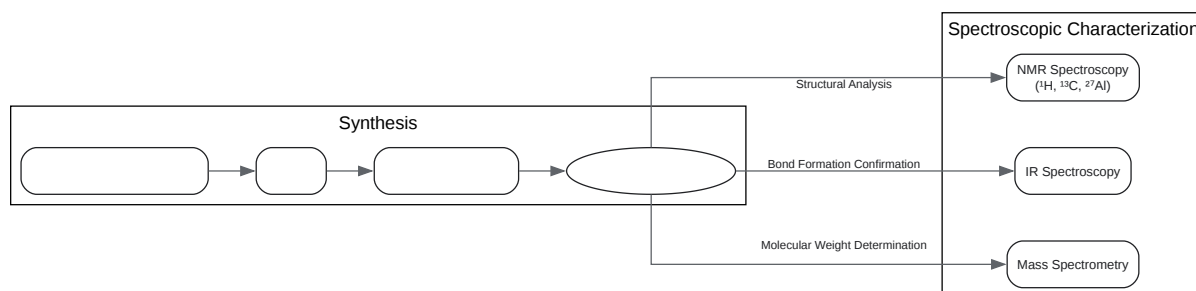
Experimental Protocol: Mass Spectrometry

- Introduce the **aluminum phenoxide** sample into the mass spectrometer.
- Acquire the mass spectrum.
- Analyze the spectrum to identify the molecular ion peak and any significant fragmentation patterns.

For monomeric aluminum triphenoxide (C₁₈H₁₅AlO₃), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of approximately 306.29.[1] The observation of higher m/z values can indicate the presence of dimeric or trimeric species in the gas phase.[6]

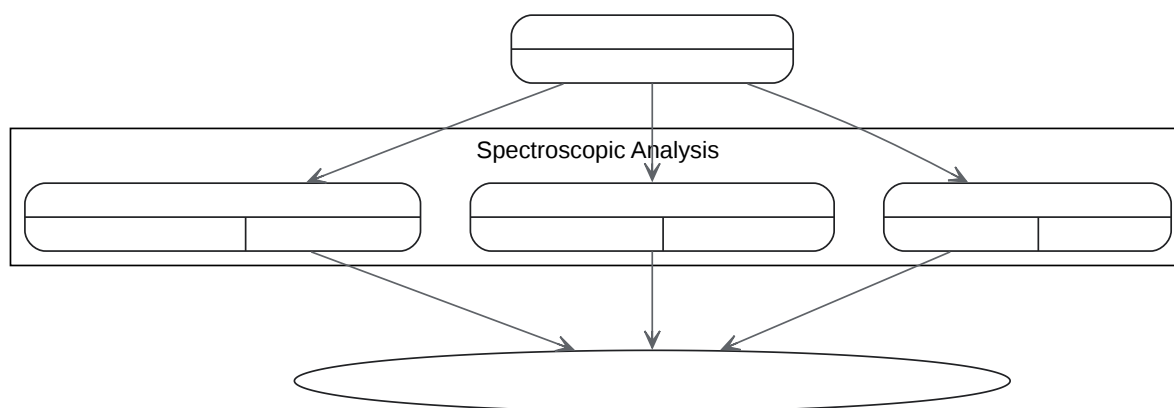
Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **aluminum phenoxide**.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization of **aluminum phenoxide**.



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Caption: Logical relationship between synthesis, spectroscopic analysis, and structural elucidation of **aluminum phenoxide**.

Conclusion

The spectroscopic characterization of **aluminum phenoxide** through NMR, IR, and mass spectrometry provides a comprehensive understanding of its structure and purity. The combination of these techniques allows for unambiguous confirmation of its synthesis and detailed insights into its coordination chemistry, which are essential for its application in research and development. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working with this important organoaluminum compound.

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